molecular formula C10H5BrF2N2O B2985760 5-Bromo-2-(2,4-difluorophenoxy)pyrimidine CAS No. 1275282-76-2

5-Bromo-2-(2,4-difluorophenoxy)pyrimidine

Cat. No.: B2985760
CAS No.: 1275282-76-2
M. Wt: 287.064
InChI Key: ATRUKAIINKQFHG-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,4-difluorophenoxy)pyrimidine is a chemical compound with the molecular formula C10H5BrF2N2O and a molecular weight of 287.06 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5BrF2N2O/c11-6-4-14-10(15-5-6)16-9-2-1-7(12)3-8(9)13/h1-5H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 287.06 .

Scientific Research Applications

Synthetic Chemistry Applications

Synthesis of Pseudouridine and Related Compounds : 5-Bromo-2,4-di-t-butoxypyrimidine, a closely related compound, has been utilized in the synthesis of pseudouridine and 5-β-D-ribofuranosyluridine. This process involves converting the bromopyrimidine into a pyrimidin-5-yl-lithium derivative, which is then coupled to a protected ribose to afford the target nucleosides, showcasing the compound's utility in nucleoside synthesis (Brown, Burdon, & Slatcher, 1968).

Inhibitors of Biochemical Pathways : Lithiation of 5-bromo-2,4-bis(benzyloxy)pyrimidine has led to the synthesis of phenylselenenyl- and phenylthio-substituted pyrimidines, demonstrating inhibitory activities against dihydrouracil dehydrogenase and uridine phosphorylase. This highlights the compound's role in the development of biochemical pathway inhibitors (Goudgaon, Naguib, el Kouni, & Schinazi, 1993).

Biological Studies

Mutagenic Effects on Phage T4 : Studies on the mutagenic effects of various purine and pyrimidine analogues, including 5-bromodeoxyuridine, on T4 phages have been conducted. This research provides insights into the specific mutations induced by these compounds, contributing to our understanding of mutagenesis (Freese, 1959).

Antiviral Activity : Certain 5-substituted pyrimidines have shown significant antiviral activities, particularly against retroviruses. This showcases the potential of bromopyrimidines and their derivatives in antiviral research and therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Cancer Therapy : Halogen-substituted pyrimidines, including 5-bromouracil, have been utilized as radiotherapeutic agents in cancer treatment due to their radiosensitizing activity attributed to their incorporation into DNA. This indicates the compound's relevance in enhancing the efficacy of radiation therapy (Kumar & Sevilla, 2017).

Tracking DNA Synthesis : Thymidine analogues like 5-bromo-2′-deoxyuridine (BrdU) have been widely used to tag dividing cells, allowing the characterization of replicating DNA. This application is vital in research fields such as stem cell studies, cancer biology, and developmental biology (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

Safety and Hazards

Safety data for 5-Bromo-2-(2,4-difluorophenoxy)pyrimidine indicates that it causes severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment and adequate ventilation are recommended when handling this compound .

Properties

IUPAC Name

5-bromo-2-(2,4-difluorophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF2N2O/c11-6-4-14-10(15-5-6)16-9-2-1-7(12)3-8(9)13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRUKAIINKQFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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